molecular formula C21H22N2O B15283220 N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine

N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine

Cat. No.: B15283220
M. Wt: 318.4 g/mol
InChI Key: PKJPMBLDXCYCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is a synthetic organic compound that features a biphenyl group, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” typically involves multi-step organic reactions. One common route might include:

    Formation of the biphenyl-4-ylmethyl intermediate: This can be achieved through a Suzuki coupling reaction between a biphenyl boronic acid and a suitable halide.

    Attachment of the pyridin-2-yloxy group: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced.

    Formation of the final amine: The final step could involve reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-4-ylmethyl)-2-(pyridin-3-yloxy)propan-1-amine
  • N-(biphenyl-4-ylmethyl)-2-(pyridin-4-yloxy)propan-1-amine
  • N-(biphenyl-4-ylmethyl)-2-(quinolin-2-yloxy)propan-1-amine

Uniqueness

“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyridine ring via a propan-1-amine structure. This unique arrangement is expected to contribute to its biological activity through various interactions with biological targets.

Chemical Information:

  • Molecular Formula: C19H22N2O
  • Molecular Weight: 294.39 g/mol
  • CAS Number: Not widely reported; further investigation required for specific identification.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction: The biphenyl and pyridine components may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition: The amine group could be involved in inhibiting specific enzymes, which is common among compounds with similar structures.

Antiproliferative Effects

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of imidazo[4,5-b]pyridines showed IC50 values as low as 0.4 µM against colon carcinoma cells, suggesting that modifications to the structure can enhance anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Imidazo[4,5-b]pyridine derivativeSW620 (colon carcinoma)0.4
Bromo-substituted derivativeHeLa (cervical carcinoma)3.2
N-methyl-substituted derivativeHCT116 (colorectal carcinoma)5.0

Antibacterial Activity

While initial assessments indicated limited antibacterial properties, certain derivatives exhibited moderate activity against E. coli with MIC values around 32 µM . This suggests that structural modifications could potentially enhance antibacterial efficacy.

Case Studies

  • Case Study on Anticancer Activity : A series of biphenyl-pyridine derivatives were tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that specific substitutions on the biphenyl ring significantly improved the potency against various cancers, highlighting the importance of structural optimization in drug design.
  • Case Study on Enzyme Inhibition : Research focused on the inhibition of glycine transporters by related compounds has shown promising results in modulating neurotransmitter levels in the brain, which could have implications for treating neurological disorders .

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(4-phenylphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C21H22N2O/c1-17(24-21-9-5-6-14-23-21)15-22-16-18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-14,17,22H,15-16H2,1H3

InChI Key

PKJPMBLDXCYCPP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)OC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.